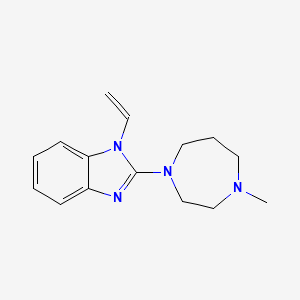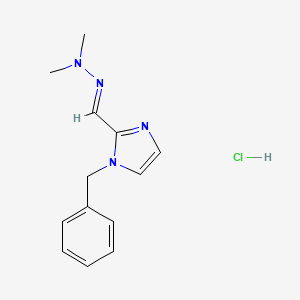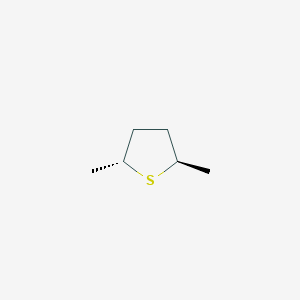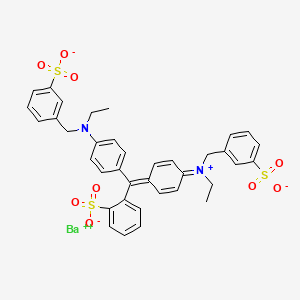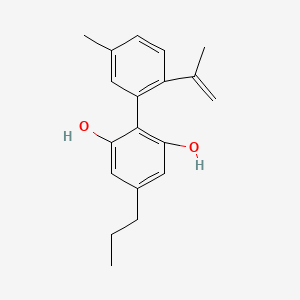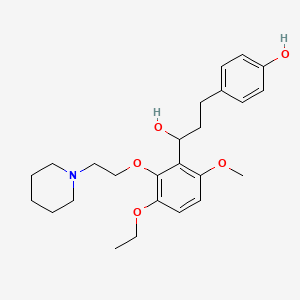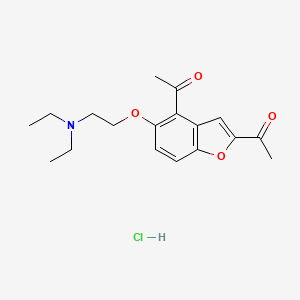
4-Pregnene-3,11-dion-17-ol-17-glyoxilidine cyclohexexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2683047 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of BRN 2683047 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific solvents, to achieve the desired structure of BRN 2683047.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
In industrial production, these methods are scaled up, and additional steps may be included to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
BRN 2683047 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
BRN 2683047 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: BRN 2683047 is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BRN 2683047 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
BRN 2683047 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:
Reactivity: How BRN 2683047’s reactivity differs from similar compounds under the same conditions.
Applications: Unique applications of BRN 2683047 that are not possible with other compounds.
Stability: Differences in stability and how it affects the compound’s use in various processes.
Some similar compounds might include those with similar molecular frameworks or those used in comparable applications. The specific list of similar compounds would depend on the context of the comparison, such as in synthetic chemistry or industrial applications.
Properties
CAS No. |
96177-21-8 |
|---|---|
Molecular Formula |
C27H37NO4 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-cyclohexyliminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C27H37NO4/c1-25-12-10-19(29)14-17(25)8-9-20-21-11-13-27(32,26(21,2)15-22(30)24(20)25)23(31)16-28-18-6-4-3-5-7-18/h14,16,18,20-21,24,32H,3-13,15H2,1-2H3/t20-,21-,24+,25-,26-,27-/m0/s1 |
InChI Key |
YOGYKFXBMLVRHZ-URLWQKQBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=NC5CCCCC5)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=NC5CCCCC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


